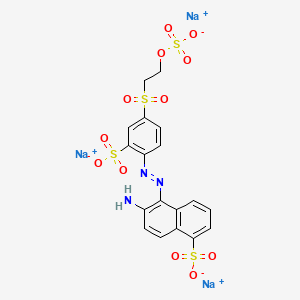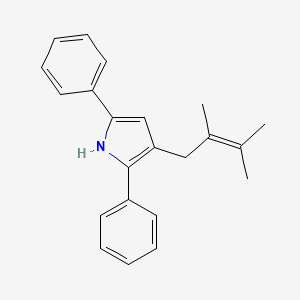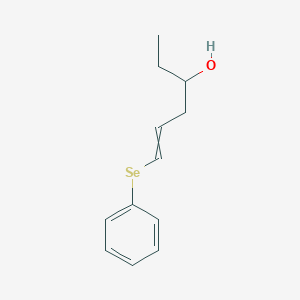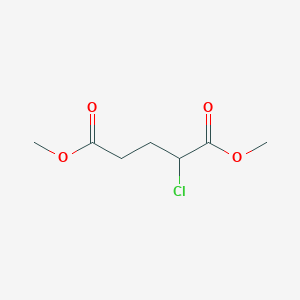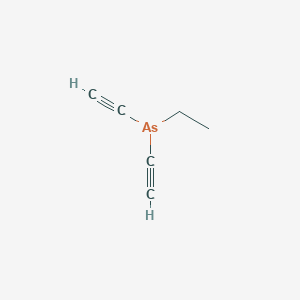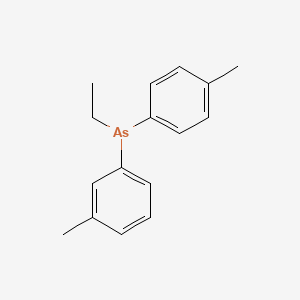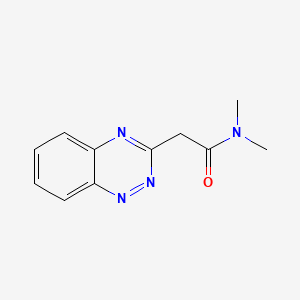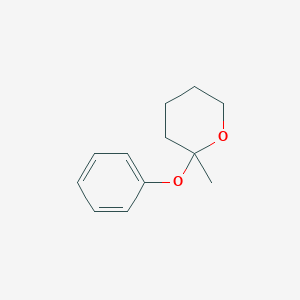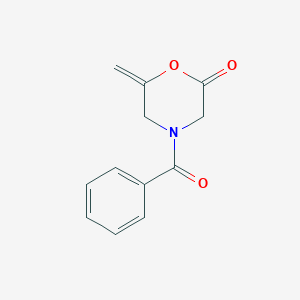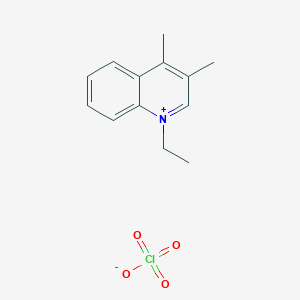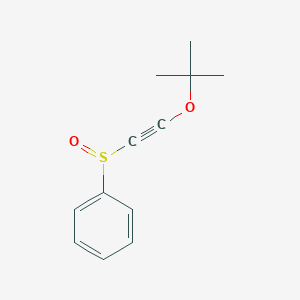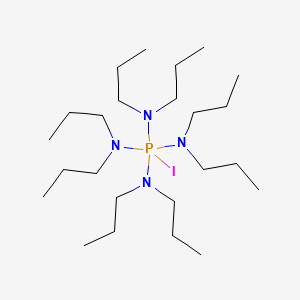![molecular formula C10H12OS B14415682 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 82525-08-4](/img/structure/B14415682.png)
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a vinyl group bearing a methylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-methoxy-4-vinylbenzene with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like halides, under conditions such as reflux in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene involves its interaction with various molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The vinyl group can undergo addition reactions, potentially modifying biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-vinylbenzene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
4-Methoxy-2-methyl-1-methylsulfanyl-benzene: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both a methoxy group and a methylsulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
82525-08-4 |
|---|---|
Formule moléculaire |
C10H12OS |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
1-methoxy-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C10H12OS/c1-11-10-5-3-9(4-6-10)7-8-12-2/h3-8H,1-2H3 |
Clé InChI |
PQRBGLYZJRHKSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


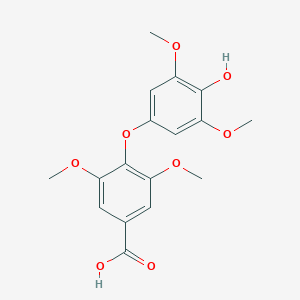
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)
